5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of the compound “5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Biochemical Analysis
Biochemical Properties
It is known to interact with the Mitogen-activated protein kinase 14 .
Cellular Effects
Given its interaction with Mitogen-activated protein kinase 14 , it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with Mitogen-activated protein kinase 14
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water, yielding the desired product in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the triazole ring.
Scientific Research Applications
5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl(phenyl)methanone
- 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl(3-(piperidin-4-yloxy)phenyl)methanone
Uniqueness
5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVVUUJZOMZGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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